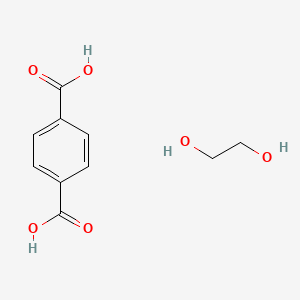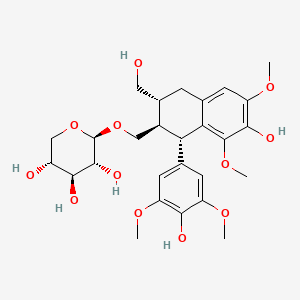
乙二醇;对苯二甲酸
描述
科学研究应用
Polyethylene terephthalate has numerous applications in scientific research and industry:
Chemistry: Used as a model compound for studying polymerization and depolymerization reactions.
Biology: Utilized in the production of biocompatible materials for medical applications.
Medicine: Employed in the manufacture of medical devices and drug delivery systems.
Industry: Widely used in the production of textiles, packaging materials, and engineering plastics.
作用机制
Target of Action
Ethane-1,2-diol;terephthalic acid, also known as ethylene glycol and terephthalic acid, primarily targets the formation of polyesters . The compound plays a crucial role in the production of polyethylene terephthalate (PET), a widely used plastic in various industries .
Mode of Action
The mode of action involves a reaction between the acid (terephthalic acid) with two -COOH groups, and the alcohol (ethane-1,2-diol) with two -OH groups . This reaction results in the formation of ester linkages, with the loss of a water molecule every time an ester linkage is made . The resulting chain is a polyester, specifically PET .
Biochemical Pathways
The biochemical pathway involved in the action of ethane-1,2-diol;terephthalic acid is the synthesis of polyesters, particularly PET . The process is generally achieved by a polycondensation reaction . The monomers, terephthalic acid and ethylene glycol, can be further utilized by microorganisms, entering the tricarboxylic acid cycle (TCA cycle) or being converted into high-value chemicals .
Result of Action
The primary result of the action of ethane-1,2-diol;terephthalic acid is the formation of PET . PET is a robust and versatile material used in various applications, including the textile industry and packaging . It’s known for its high tensile strength, durability, and resistance to degradation .
Action Environment
The action of ethane-1,2-diol;terephthalic acid can be influenced by environmental factors. For instance, the ester linkages in PET can be broken when exposed to dilute alkali, resulting in the formation of ethane-1,2-diol and the salt of the carboxylic acid . The reaction temperature and pressure also play a crucial role in the polymerization process .
生化分析
Biochemical Properties
Ethane-1,2-diol plays a crucial role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with terephthalic acid through esterification reactions to form PET . This reaction involves the formation of ester linkages between the hydroxyl groups of ethane-1,2-diol and the carboxyl groups of terephthalic acid, resulting in the release of water molecules . The enzymes and proteins involved in this process are primarily industrial catalysts, such as antimony compounds, which facilitate the polymerization reaction .
Cellular Effects
The cellular effects of ethane-1,2-diol and terephthalic acid are primarily observed in the context of their degradation products. Ethane-1,2-diol, when metabolized, produces toxic metabolites such as glycolic acid and oxalic acid, which can cause cellular damage . These metabolites can disrupt cellular processes, including cell signaling pathways and gene expression, leading to adverse effects on cellular metabolism . Terephthalic acid, on the other hand, is relatively inert and does not significantly impact cellular functions .
Molecular Mechanism
At the molecular level, the mechanism of action of ethane-1,2-diol involves its conversion to glycolaldehyde by the enzyme alcohol dehydrogenase . Glycolaldehyde is further oxidized to glycolic acid and oxalic acid, which can inhibit various enzymes and disrupt cellular functions . Terephthalic acid, due to its stability, does not undergo significant biochemical transformations and remains largely unchanged in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethane-1,2-diol and terephthalic acid can change over time. Ethane-1,2-diol is relatively stable but can degrade into toxic metabolites under certain conditions . Long-term exposure to ethane-1,2-diol can lead to cumulative cellular damage due to the accumulation of its metabolites . Terephthalic acid, being more stable, does not show significant degradation over time and maintains its chemical integrity .
Dosage Effects in Animal Models
In animal models, the effects of ethane-1,2-diol vary with dosage. Low doses are generally well-tolerated, but high doses can lead to severe toxicity due to the accumulation of glycolic acid and oxalic acid . These metabolites can cause metabolic acidosis, renal failure, and neurological damage . Terephthalic acid, on the other hand, is less toxic and does not exhibit significant adverse effects even at higher doses .
Metabolic Pathways
The metabolic pathways of ethane-1,2-diol involve its oxidation to glycolaldehyde, glycolic acid, and oxalic acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These metabolites can interfere with various metabolic processes and lead to cellular toxicity . Terephthalic acid is not significantly metabolized and remains largely unchanged in biological systems .
Transport and Distribution
Ethane-1,2-diol is readily absorbed and distributed throughout the body, including the liver, kidneys, and brain . It is transported via the bloodstream and can cross cellular membranes due to its small size and polar nature . Terephthalic acid, being less soluble, is primarily localized in the gastrointestinal tract and does not significantly distribute to other tissues .
Subcellular Localization
Ethane-1,2-diol and its metabolites can localize in various subcellular compartments, including the cytoplasm and mitochondria . These metabolites can disrupt mitochondrial function and lead to cellular damage . Terephthalic acid, due to its stability and low reactivity, does not significantly localize in subcellular compartments and remains largely extracellular .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of polyethylene terephthalate involves a polycondensation reaction between ethane-1,2-diol and terephthalic acid. The reaction typically occurs in two stages:
Polycondensation: The bis(hydroxyethyl) terephthalate undergoes further reaction at around 260°C under reduced pressure to form high molecular weight polyethylene terephthalate and water.
Industrial Production Methods
In industrial settings, the production of polyethylene terephthalate can also involve the transesterification of dimethyl terephthalate with ethane-1,2-diol. This reaction occurs at 180-210°C and 100 kPa, producing bis(hydroxyethyl) terephthalate and methanol. The bis(hydroxyethyl) terephthalate then undergoes polycondensation to form polyethylene terephthalate .
化学反应分析
Types of Reactions
Polyethylene terephthalate can undergo various chemical reactions, including:
Alcoholysis: Reaction with alcohols can lead to the formation of different esters.
Glycolysis: Reaction with glycols, such as ethane-1,2-diol, can break down the polymer into its monomers.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions at elevated temperatures.
Alcoholysis: Requires alcohols and can be catalyzed by acids or bases.
Glycolysis: Involves glycols and is often catalyzed by metal salts or acids.
Major Products
Hydrolysis: Produces ethane-1,2-diol and terephthalic acid.
Alcoholysis: Produces various esters depending on the alcohol used.
Glycolysis: Produces monomers such as bis(hydroxyethyl) terephthalate.
相似化合物的比较
Polyethylene terephthalate can be compared with other polyesters and polymers:
Polytrimethylene terephthalate: Formed from terephthalic acid and propane-1,3-diol, it has similar properties but different mechanical characteristics due to the different diol used.
Polybutylene terephthalate: Formed from terephthalic acid and butane-1,4-diol, it has higher crystallinity and melting point compared to polyethylene terephthalate.
Similar Compounds
- Polytrimethylene terephthalate
- Polybutylene terephthalate
- Nylon 66
- Polycarbonate : Formed from bisphenol A and phosgene, it has different properties due to the carbonate linkages .
属性
IUPAC Name |
ethane-1,2-diol;terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBGDKNYYMMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-68-3, 9057-77-6, 68584-21-4 | |
| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9057-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS] | |
| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyethylene terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.38 | |
| Record name | POLYETHYLENE TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Offered as oriented film or fiber | |
CAS No. |
25038-59-9 | |
| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYETHYLENE TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
265 °C | |
| Record name | POLYETHYLENE TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B1256246.png)







![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)


![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)
